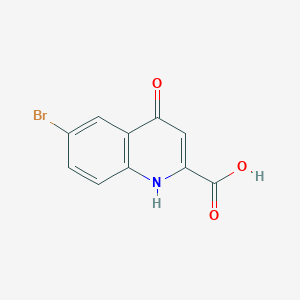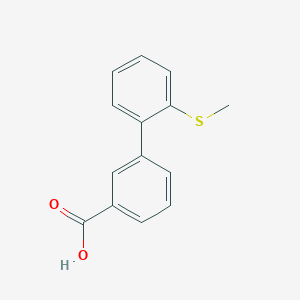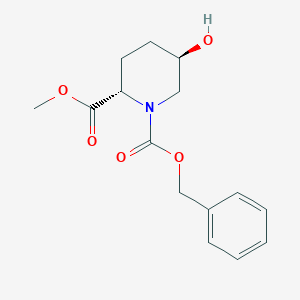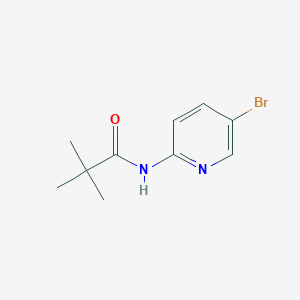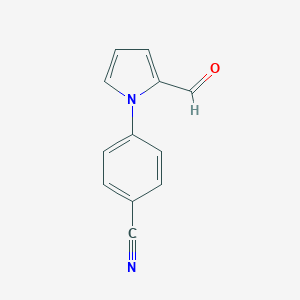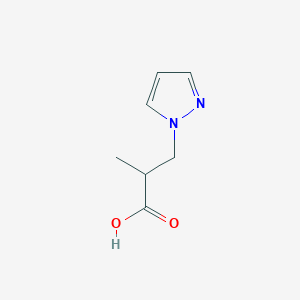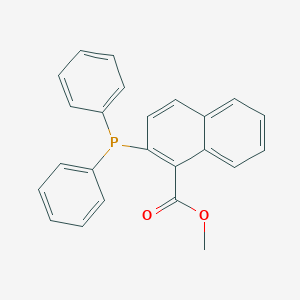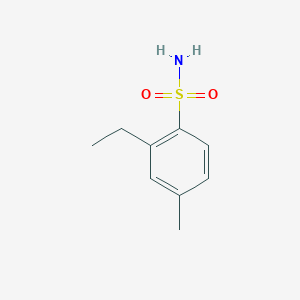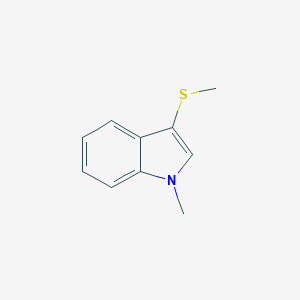
1-methyl-3-(methylthio)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(methylthio)-1H-indole, also known as 1-MMI, is a synthetic indole derivative that has been widely studied for its potential applications in scientific research. This chemical compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(methylthio)-1H-indole has been used in a variety of scientific research applications, including studies of the central nervous system, cancer, and inflammation. One of the most promising areas of research for this compound is in the field of neuroscience, where it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-methyl-3-(methylthio)-1H-indole has been studied for its ability to inhibit the growth of cancer cells and to reduce inflammation in the body.
Wirkmechanismus
The mechanism of action of 1-methyl-3-(methylthio)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Specifically, this compound has been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory molecules.
Biochemische Und Physiologische Effekte
Studies have shown that 1-methyl-3-(methylthio)-1H-indole has a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. These effects suggest that this compound may have potential as a treatment for a variety of neurological and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-3-(methylthio)-1H-indole in lab experiments is its ability to selectively target specific signaling pathways in the body. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are also limitations to using 1-methyl-3-(methylthio)-1H-indole in lab experiments. For example, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for research on 1-methyl-3-(methylthio)-1H-indole. One area of interest is in the development of new therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as a treatment for other neurological disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of 1-methyl-3-(methylthio)-1H-indole and to identify other potential applications for this compound in scientific research.
Synthesemethoden
The synthesis method of 1-methyl-3-(methylthio)-1H-indole involves the reaction of indole-3-acetaldehyde with methylthiolate in the presence of a base catalyst. This process is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting product is a yellow crystalline solid, which can be purified through recrystallization or chromatography.
Eigenschaften
CAS-Nummer |
116442-14-9 |
|---|---|
Produktname |
1-methyl-3-(methylthio)-1H-indole |
Molekularformel |
C10H11NS |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
1-methyl-3-methylsulfanylindole |
InChI |
InChI=1S/C10H11NS/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
InChI-Schlüssel |
LRPYKXTWLJNQFQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)SC |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)SC |
Synonyme |
1-METHYL-3-(METHYLTHIO)-1H-INDOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



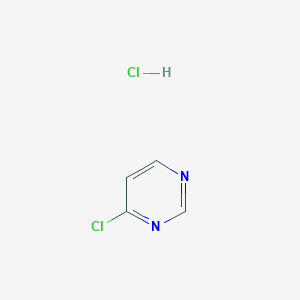
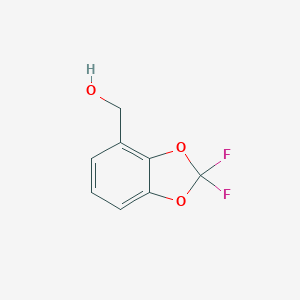
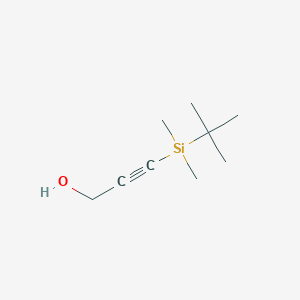
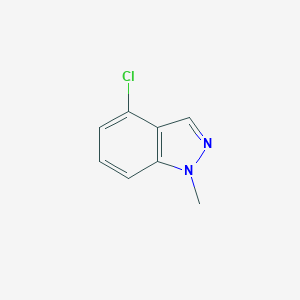

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
